molecular formula C14H11Cl2N3O B14401194 4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87034-96-6

4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B14401194
CAS No.: 87034-96-6
M. Wt: 308.2 g/mol
InChI Key: KPBSYQAHLKDHHV-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a methoxy group, and an imidazo[4,5-c]pyridine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine typically involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the methoxy and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde: Shares the dichlorophenyl and methoxy groups but differs in the core structure.

    3-Methyl-3H-imidazo[4,5-c]pyridine: Lacks the dichlorophenyl and methoxy groups, making it less versatile in certain applications.

Uniqueness

4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its combination of functional groups and core structure, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research.

Properties

CAS No.

87034-96-6

Molecular Formula

C14H11Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C14H11Cl2N3O/c1-19-8-18-12-4-5-17-14(13(12)19)20-7-9-2-3-10(15)6-11(9)16/h2-6,8H,7H2,1H3

InChI Key

KPBSYQAHLKDHHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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